5-Cyclohexyl-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclohexyl-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxybenzylidene moiety, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and thiol groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- 5-(2,4-Dichlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-Cyclohexyl-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a cyclohexyl group and a dimethoxybenzylidene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N4O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4O2S/c1-22-14-9-8-12(10-15(14)23-2)11-18-21-16(19-20-17(21)24)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,20,24)/b18-11+ |
InChI Key |
MMGOAOOTTICGBZ-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3)OC |
Origin of Product |
United States |
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